

# key characteristics of 4-Chloro-4'-nitro-1,1'-biphenyl

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## Compound of Interest

Compound Name: 4-Chloro-4'-nitro-1,1'-biphenyl

CAS No.: 6242-97-3

Cat. No.: B1606550

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## Technical Whitepaper: 4-Chloro-4'-nitro-1,1'-biphenyl

### Executive Summary

**4-Chloro-4'-nitro-1,1'-biphenyl** (CAS 6242-97-3) is a specialized biaryl scaffold characterized by its para-para substitution pattern. Unlike its commercially ubiquitous isomer, 4'-chloro-2-nitro-1,1'-biphenyl (CAS 6271-80-3)—a key intermediate for the fungicide Boscalid—the 4,4' isomer is primarily utilized in advanced materials science and fine chemical synthesis.

This compound serves as a critical precursor for smectic liquid crystals and azo-dye intermediates, leveraging the push-pull electronic effect created by the electron-withdrawing nitro group and the inductively withdrawing (but resonance donating) chloro group at opposite ends of the biphenyl core. This guide details its physicochemical profile, a validated Suzuki-Miyaura synthesis protocol, and its functional applications in molecular engineering.

### Physicochemical Identity

The 4,4' substitution pattern imparts high symmetry and crystallinity compared to its ortho-substituted isomers, resulting in a significantly higher melting point and lower solubility in non-polar solvents.

Property	Specification	Notes
IUPAC Name	4-Chloro-4'-nitro-1,1'-biphenyl	Also: 1-Chloro-4-(4-nitrophenyl)benzene
CAS Number	6242-97-3	Distinct from 6271-80-3 (2-nitro isomer)
Molecular Formula	C <sub>12</sub> H <sub>8</sub> ClNO <sub>2</sub>	
Molecular Weight	233.65 g/mol	
Melting Point	140 – 150 °C	High crystallinity due to p,p'-symmetry [1]
Appearance	Pale yellow to yellow crystalline solid	Typical of nitro-aromatics
Solubility	Soluble in Toluene, THF, DCM; Insoluble in Water	Requires heating for dissolution in alcohols

## Synthetic Pathway: Suzuki-Miyaura Coupling

The most robust route to **4-Chloro-4'-nitro-1,1'-biphenyl** is the palladium-catalyzed cross-coupling of 4-chlorophenylboronic acid and 1-bromo-4-nitrobenzene. This method prevents the formation of homocoupled byproducts common in Ullmann reactions and allows for milder conditions.

## Reaction Mechanism & Logic

- Choice of Halide: 1-Bromo-4-nitrobenzene is preferred over the chloro-analog because the C-Br bond undergoes oxidative addition to Pd(0) more readily than the C-Cl bond, ensuring the coupling occurs at the correct position without affecting the chlorine on the boronic acid partner.

- Catalyst System: Pd(PPh<sub>3</sub>)<sub>4</sub> is the standard zero-valent catalyst. Alternatively, Pd(OAc)<sub>2</sub> with PPh<sub>3</sub> (generated in situ) provides a robust, air-stable precursor system.
- Base: Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) is essential to activate the boronic acid via the formation of a boronate species, facilitating transmetallation.

## Experimental Protocol (Bench Scale)

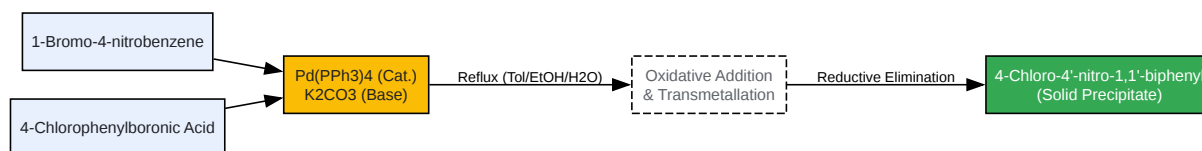
### Reagents:

- 1-Bromo-4-nitrobenzene (1.0 eq)
- 4-Chlorophenylboronic acid (1.1 eq)
- Pd(PPh<sub>3</sub>)<sub>4</sub> (3-5 mol%)
- K<sub>2</sub>CO<sub>3</sub> (2.0 eq)
- Solvent: Toluene : Ethanol : Water (4:1:1 ratio)

### Procedure:

- Degassing: Charge a reaction flask with the solvent mixture. Degas by sparging with nitrogen or argon for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
- Addition: Add the aryl bromide, boronic acid, and base. Add the Pd catalyst last under a counter-flow of inert gas.
- Reflux: Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 9:1). Reaction typically completes in 4–8 hours.
- Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine. Dry the organic layer over MgSO<sub>4</sub>.
- Purification: Concentrate the solvent. Recrystallize the crude solid from hot ethanol or purify via silica gel column chromatography to yield the target as yellow needles.

## Synthesis Workflow Diagram



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Figure 1: Palladium-catalyzed cross-coupling pathway for the synthesis of **4-Chloro-4'-nitro-1,1'-biphenyl**.

## Functional Applications

### Liquid Crystal Engineering

The 4,4'-disubstituted biphenyl core is a classic "mesogen" (liquid crystal forming unit). The nitro group acts as a strong polar head, while the chlorine atom can be substituted or used as a polar anchor.

- Smectic A Phases: Research indicates that 4-alkoxy-4'-nitrobiphenyls, derived from this chloro-precursor via nucleophilic aromatic substitution ( $S_NAr$ ), exhibit stable Smectic A (SmA) phases. The high polarity of the nitro group drives the formation of interdigitated layer structures essential for scattering displays [2].

## Chemical Intermediate[4][5]

- Reduction to Amines: The nitro group can be selectively reduced (using Fe/HCl or  $H_2/Pd-C$ ) to yield 4-amino-4'-chlorobiphenyl. This amine is a versatile scaffold for:
  - Azo Dyes: Diazotization of the amine allows coupling with phenols/naphthols to create dyes.
  - Pharmaceuticals: The biphenyl amine motif is found in various kinase inhibitors and antimicrobial agents, serving as a rigid linker that positions pharmacophores in enzyme active sites.

## Safety & Handling (GHS Standards)

Signal Word:WARNING

Hazard Class	Code	Statement
Acute Toxicity	H302	Harmful if swallowed.
Aquatic Toxicity	H400	Very toxic to aquatic life.[1]
Chronic Aquatic	H410	Very toxic to aquatic life with long lasting effects.[1]
Irritation	H315/319	Causes skin and serious eye irritation.

Handling Protocols:

- Dust Control: Use a fume hood to prevent inhalation of dust/particulates.
- Waste: Do not release into drains. All aqueous waste from the Suzuki coupling (containing Boron and Palladium traces) must be segregated as heavy metal waste.

## References

- RSC Advances. (2017). Evaluation of 4-alkoxy-4'-nitrobiphenyl liquid crystals for use in next generation scattering LCDs. Royal Society of Chemistry. Retrieved from [\[Link\]](#)
- University of Greenwich. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [\[Link\]](#)
- PubChem. (2024). **4-Chloro-4'-nitro-1,1'-biphenyl** Compound Summary. National Library of Medicine. Retrieved from [\[Link\]](#)

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